molecular formula C14H13N3O3 B5732882 N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)urea

N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)urea

Cat. No. B5732882
M. Wt: 271.27 g/mol
InChI Key: ZBZSVELIYJZSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)urea, commonly known as BPI-9016M, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.

Scientific Research Applications

BPI-9016M has shown potential applications in various scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, BPI-9016M has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, BPI-9016M has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, BPI-9016M has been shown to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of BPI-9016M is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. BPI-9016M has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle progression. BPI-9016M has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
BPI-9016M has been shown to have various biochemical and physiological effects. In cancer cells, BPI-9016M has been shown to induce cell cycle arrest and apoptosis. In neurobiology, BPI-9016M has been shown to protect neurons from oxidative stress and improve cognitive function. In immunology, BPI-9016M has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BPI-9016M has several advantages for lab experiments, including its high purity and stability. BPI-9016M is also relatively easy to synthesize using standard laboratory equipment. However, one limitation of BPI-9016M is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of information on its long-term toxicity and side effects.

Future Directions

There are several future directions for the research and development of BPI-9016M. One direction is to investigate the potential use of BPI-9016M in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the potential use of BPI-9016M as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term safety and toxicity of BPI-9016M.

Synthesis Methods

BPI-9016M can be synthesized using various methods, including the reaction of 2-pyridinemethanol with 1,3-benzodioxole-5-carboxylic acid, followed by the reaction with urea. Another method involves the reaction of 2-pyridinemethanol with 1,3-benzodioxole-5-isocyanate, followed by the reaction with ammonia. The purity of the synthesized compound can be improved by recrystallization using solvents such as ethanol, methanol, or acetonitrile.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(16-8-11-3-1-2-6-15-11)17-10-4-5-12-13(7-10)20-9-19-12/h1-7H,8-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSVELIYJZSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)urea

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